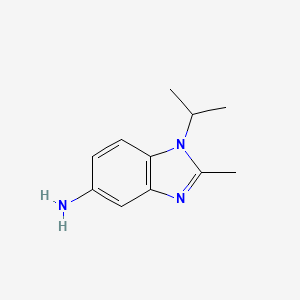
2-methyl-1-(propan-2-yl)-1H-1,3-benzodiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-methyl-1-(propan-2-yl)-1H-1,3-benzodiazol-5-amine” is an organic compound. It contains a benzodiazole ring, which is a type of heterocyclic aromatic organic compound . This compound also has a 2-methylpropan-2-yl (also known as tert-butyl) group attached to it .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the benzodiazole ring, possibly through a condensation reaction of an appropriate 1,2-diamine and a carboxylic acid or its derivative . The tert-butyl group could potentially be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would consist of a benzodiazole ring substituted with a tert-butyl group and a methyl group . The exact structure would depend on the positions of these substituents on the benzodiazole ring.Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the benzodiazole ring and the tert-butyl group. The benzodiazole ring is aromatic and might undergo electrophilic aromatic substitution reactions . The tert-butyl group is quite bulky and could influence the reactivity and orientation of these reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, benzodiazoles are stable and have high melting points . The presence of the tert-butyl group might make the compound more hydrophobic .Scientific Research Applications
Anticancer and Antimicrobial Applications
One of the prominent applications of benzodiazole derivatives, including structures similar to 2-methyl-1-(propan-2-yl)-1H-1,3-benzodiazol-5-amine, is in the field of anticancer and antimicrobial research. For instance, benzimidazoles bearing oxadiazole nucleus have been synthesized and shown significant to good anticancer activity in vitro, with one compound, 1b-A(18), emerging as a lead compound due to its significant growth inhibition activity (Rashid, Husain, & Mishra, 2012). Similarly, some 1,3,4-thiadiazole compounds have been studied for their biological activities, revealing high DNA protective ability against oxidative damage and strong antimicrobial activity against certain strains, with one compound showing cytotoxicity on cancer cell lines (Gür et al., 2020).
Corrosion Inhibition
Benzodiazole derivatives have also been investigated for their corrosion inhibition properties. For example, a study demonstrated the effective use of a benzodiazole compound as a green corrosion inhibitor for mild steel in hydrochloric acid, with results indicating a high corrosion inhibition efficiency, suggesting its application in protecting metal surfaces against corrosion (Verma, Quraishi, & Gupta, 2016).
Materials Science and Chemistry
In the realm of materials science and chemistry, benzodiazole derivatives have been used in the synthesis of complex compounds. Studies have reported the synthesis of zinc complexes derived from benzimidazole, demonstrating their application in creating novel materials with potential uses in various industrial and research fields (Patricio-Rangel et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-methyl-1-propan-2-ylbenzimidazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-7(2)14-8(3)13-10-6-9(12)4-5-11(10)14/h4-7H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXMTCVKOCPKAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C(C)C)C=CC(=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1-(propan-2-yl)-1H-1,3-benzodiazol-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

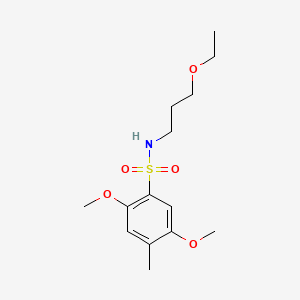
![5-((4-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2465745.png)
![1,3,4-Oxadiazol-2(3H)-one, 5-(2,6-difluorophenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]-](/img/structure/B2465748.png)

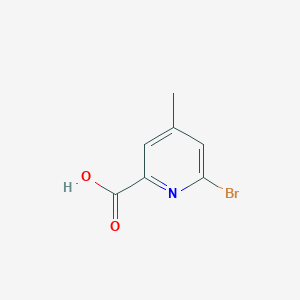
![8-aminobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B2465752.png)
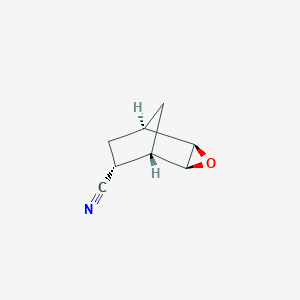
![6-[(2-Fluorophenyl)methyl]-5-oxothiomorpholine-3-carboxylic acid](/img/structure/B2465754.png)
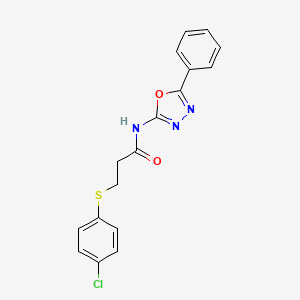
![2-(2-((1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethoxy)ethanol](/img/structure/B2465757.png)
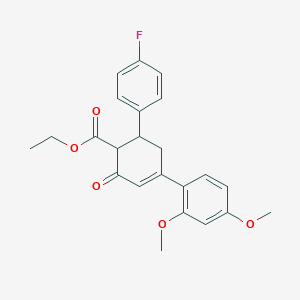
![2,7-Di(2-thienyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2465759.png)
![2-Propan-2-yl-1-[1-(pyridin-4-ylmethyl)azetidin-3-yl]benzimidazole](/img/structure/B2465762.png)
![8-(4-ethoxyphenyl)-4-oxo-N-phenethyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2465766.png)